Endothelin 2 (human)

Description

Historical Context and Evolution of Endothelin Family Research

The journey into understanding the endothelin system began in the 1980s with the recognition that vascular endothelial cells produce substances that regulate vascular tone. oup.comresearchgate.net The initial focus was on endothelium-derived relaxing factors, but evidence soon emerged for the existence of potent vasoconstricting factors as well. cdnsciencepub.comnih.gov This line of inquiry culminated in 1988 when Yanagisawa and his team successfully isolated and characterized a powerful vasoconstrictor peptide from the culture supernatant of porcine aortic endothelial cells, which they named endothelin. oup.comnih.govwikipedia.org This peptide was later designated as Endothelin-1 (B181129) (ET-1). oup.comnih.gov

The discovery of ET-1, the most potent vasoconstrictor known at the time, sparked a surge in research interest. oup.comcdnsciencepub.com Within a year, further investigation into the human genome revealed the existence of two other related but distinct genes, leading to the identification of Endothelin-2 (ET-2) and Endothelin-3 (ET-3). nih.govpnas.org This established the endothelin family as a trio of structurally and pharmacologically distinct isopeptides. pnas.org The rapid advancements continued with the cloning of the endothelin receptors within four years of the initial discovery of ET-1, paving the way for the development of receptor antagonists and a deeper understanding of the physiological and pathophysiological roles of the endothelin system. cdnsciencepub.comendothelins.com Over the past three decades, research has expanded to explore the involvement of endothelins in a wide range of biological processes beyond vasoconstriction, including development, cell proliferation, and their implications in various diseases. elsevierpure.comahajournals.org

Endothelin Family Classification and Isoform Relationships (ET-1, ET-2, ET-3)

The endothelin family in mammals consists of three distinct 21-amino acid peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). pharmaceutical-networking.comguidetopharmacology.org Each isoform is encoded by a separate gene located on different chromosomes in the human genome: the gene for ET-1 is on chromosome 6, ET-2 on chromosome 1, and ET-3 on chromosome 20. wikipedia.orgnih.gov These peptides mediate their effects by binding to at least two distinct G protein-coupled receptors, the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. wikipedia.orgwikipedia.org

The relationship between the isoforms is defined by their structural homology and their differential affinities for the ETA and ETB receptors. nih.govnih.gov ET-1 and ET-2 exhibit high affinity for both ETA and ETB receptors, with a slightly higher selectivity for the ETA receptor. nih.govahajournals.orgnih.gov In contrast, ET-3 has a lower affinity for the ETA receptor and binds to the ETB receptor with an affinity similar to that of ET-1 and ET-2. nih.govnih.govahajournals.org This differential receptor binding affinity is a key determinant of the varied physiological functions of the endothelin isoforms.

The three endothelin isoforms share a high degree of structural similarity. All are 21-amino acid peptides characterized by two intramolecular disulfide bridges, which are crucial for their biological activity. cdnsciencepub.compnas.orgpharmaceutical-networking.com These disulfide bonds are formed between cysteine residues at positions 1 and 15, and 3 and 11, creating a unique conical structure. pnas.orgpharmaceutical-networking.com The positions of these four cysteine residues are perfectly conserved across all three isoforms. pnas.org

Despite these similarities, the isoforms differ in their specific amino acid sequences. cdnsciencepub.compharmaceutical-networking.com ET-2 differs from ET-1 by only two amino acids, with a tryptophan at position 6 and a leucine (B10760876) at position 7, instead of a leucine and a methionine, respectively. wikipedia.orgpnas.org ET-3 shows greater variation, differing from ET-1 by six amino acids. cdnsciencepub.compharmaceutical-networking.com

| Position | Endothelin-1 (ET-1) | Endothelin-2 (ET-2) | Endothelin-3 (ET-3) |

|---|---|---|---|

| 1 | Cys | Cys | Cys |

| 2 | Ser | Ser | Thr |

| 3 | Cys | Cys | Cys |

| 4 | Ser | Ser | Phe |

| 5 | Ser | Ser | Thr |

| 6 | Leu | Trp | Tyr |

| 7 | Met | Leu | Lys |

| 8 | Asp | Asp | Asp |

| 9 | Lys | Lys | Lys |

| 10 | Glu | Glu | Glu |

| 11 | Cys | Cys | Cys |

| 12 | Val | Val | Val |

| 13 | Tyr | Tyr | Tyr |

| 14 | Phe | Phe | Tyr |

| 15 | Cys | Cys | Cys |

| 16 | His | His | His |

| 17 | Leu | Leu | Leu |

| 18 | Asp | Asp | Asp |

| 19 | Ile | Ile | Ile |

| 20 | Ile | Ile | Ile |

| 21 | Trp | Trp | Trp |

A primary functional commonality among all endothelin isoforms is their potent vasoconstrictor activity. clevelandclinic.orgnih.gov This effect is predominantly mediated through the ETA receptor on vascular smooth muscle cells. nih.gov Beyond vasoconstriction, the endothelin family is involved in a wide array of physiological processes, including cell proliferation, inflammation, and nociception. wikipedia.orgwikipedia.org

While ET-1 is the most extensively studied and is considered the predominant isoform in the cardiovascular system, ET-2 has been shown to have distinct and important roles. nih.govwikipedia.org Although less abundant than ET-1, ET-2 is a potent vasoconstrictor, comparable in potency to ET-1. nih.govwikipedia.org A significant and well-established distinct role for ET-2 is in female reproductive physiology, specifically in ovulation. clevelandclinic.orgnih.gov Studies have demonstrated that ET-2 plays a crucial role in follicular rupture. wikipedia.orgnih.gov Emerging research also suggests potential pathophysiological roles for ET-2 in conditions such as heart failure, certain cancers, and immunological responses. nih.govwikipedia.orgwikipedia.org The distinct expression patterns of ET-2, primarily in the kidneys, intestines, placenta, and uterus, further point towards its specialized functions in these tissues. wikipedia.orgclevelandclinic.org The unique phenotype of ET-2 knockout mice, which exhibit growth retardation and early mortality, underscores that its functions are not simply redundant with those of ET-1. wikipedia.org

Structure

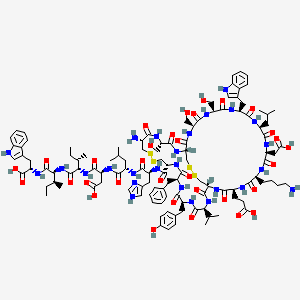

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H160N26O32S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122879-69-0 | |

| Record name | Endothelin 2 human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biology and Gene Expression of Endothelin 2 Human

EDN2 Gene: Genomic Organization and Chromosomal Location

The human gene encoding Endothelin 2 is designated as EDN2. This gene is located on chromosome 1 of the human genome wikipedia.orgnih.govuniprot.org. More specifically, its genomic coordinates place it within band 1p34.2 wikipedia.orgnih.gov. The EDN2 gene spans approximately 41,478,775 to 41,484,683 base pairs on chromosome 1, based on the GRCh38.p14 assembly nih.gov. Structurally, the EDN2 gene comprises six exons nih.gov.

EDN2 Gene Transcription and Preproendothelin-2 Synthesis

The EDN2 gene is transcribed to produce messenger RNA (mRNA), which serves as the template for the synthesis of the Endothelin 2 (ET-2) protein wikipedia.orgnih.gov. The initial product of EDN2 gene transcription is preproendothelin-2 nih.gov. This precursor molecule undergoes post-translational modifications, including the removal of its signal sequence to form proendothelin. Subsequently, proendothelin is cleaved by the enzyme furin, yielding the 37 amino acid peptide known as Big ET-2 nih.gov. The mature, biologically active form of ET-2 is then released and functions as a ligand for endothelin receptors, initiating downstream intracellular signaling cascades nih.gov.

Regulation of EDN2 Gene Expression

The expression of the EDN2 gene is subject to intricate regulatory control, influenced by a variety of signaling pathways and cellular conditions.

The transcriptional regulation of EDN2 is modulated by several key factors, including Luteinizing Hormone (LH), progesterone (B1679170) receptor (PGR) signaling, and cellular oxygen levels (hypoxia) oup.comnih.govnih.gov. Research indicates that LH surge and hypoxic conditions are significant inducers of EDN2 transcription oup.comnih.gov. The promoter region of the EDN2 gene contains hypoxia response elements (HREs), and their deletion leads to a substantial decrease in promoter activity, underscoring the critical role of hypoxia-responsive elements in EDN2 gene regulation nih.gov. Furthermore, PGR activity, which is activated by the LH surge, contributes to EDN2 expression, often indirectly by transactivating intermediary genes like PPARγ nih.govresearchgate.netoup.com. While LH directly stimulates EDN2 mRNA, the role of progesterone alone or in combination with LH can vary oup.com.

Hypoxia-inducible factor 1 alpha (HIF1A) is a crucial transcription factor that potently induces EDN2 gene expression bioone.orgbioscientifica.comresearchgate.netresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net. EDN2 is recognized as a hypoxia-dependent gene, with its expression levels being significantly influenced by cellular oxygen availability bioone.orgresearchgate.net. Studies have shown that exposure to hypoxia or hypoxia-mimicking agents, such as Cobalt(II) chloride (CoCl2), leads to a dose-dependent increase in HIF1A protein levels, which subsequently elevates EDN2 mRNA expression in various granulosa cell models bioscientifica.comresearchgate.net. Experimental evidence, including the use of siRNA to knock down HIF1A, has confirmed that HIF1A is essential for mediating the hypoxic induction of EDN2 bioscientifica.comresearchgate.netbioscientifica.com. For instance, CoCl2 treatment elevated HIF1A protein in a dose-dependent manner, correlating with increased EDN2 mRNA bioscientifica.com. Similarly, hydrogen peroxide (H2O2) has been shown to increase both HIF1A protein and EDN2 expression bioscientifica.com. The synergistic effect of LH and hypoxia, or LH and forskolin (B1673556) (a cAMP-elevating agent), on augmenting HIF1A protein levels further enhances EDN2 expression bioscientifica.comresearchgate.net.

Sirtuin-1 (SIRT1) functions as a significant negative regulator of EDN2 gene expression, particularly in human granulosa-lutein cells (hGLCs) bioone.orgnih.govresearchgate.netoup.comhuji.ac.ilresearchgate.net. SIRT1 exerts its inhibitory effect on EDN2 transcription through two primary mechanisms: reduction of HIF1A protein levels and its transcriptional activity, and induction of repressive epigenetic modifications at the EDN2 promoter via histone H3 deacetylation bioone.orgresearchgate.netoup.com. Activation of SIRT1 by compounds such as resveratrol, SRT2104, and metformin (B114582) has been demonstrated to significantly inhibit EDN2 expression bioone.orgnih.govresearchgate.netoup.com. For example, treatment with SRT2104 resulted in a dose-dependent reduction of EDN2 expression, with inhibitions of 30% and 50% observed at concentrations of 25 μmol/L and 50 μmol/L, respectively bioone.org. Conversely, the silencing of SIRT1 using siRNA leads to a marked increase in EDN2 levels, reinforcing its role as an inhibitor bioone.orgnih.govresearchgate.netoup.com.

The Luteinizing Hormone (LH) surge plays a pivotal role in triggering EDN2 expression, especially in the context of ovulation and corpus luteum (CL) formation oup.comnih.govnih.govresearchgate.netmdpi.com. In vitro studies have shown that LH stimulation significantly increases EDN2 mRNA levels in granulosa cells (GCs) oup.comresearchgate.net. For instance, incubation of bovine GCs with bovine LH (10 ng/ml) for 42 hours resulted in a significant stimulation of EDN2 mRNA levels oup.com. Progesterone receptor (PGR) signaling, which is activated by the LH surge, is also implicated in the regulation of EDN2 nih.govnih.govnih.govresearchgate.netoup.com. PGR activation can lead to the transactivation of genes such as peroxisome proliferator-activated receptor gamma (PPARγ), which in turn can transactivate genes including EDN2 nih.govresearchgate.net. While LH directly stimulates EDN2 mRNA, the effect of progesterone alone or in combination with LH on EDN2 mRNA levels has not always been significant oup.com. Nevertheless, PGR activity is considered essential for the ovulatory induction of EDN2 nih.govresearchgate.netoup.com. Hypoxia, which often accompanies LH signaling during the periovulatory period, further potentiates EDN2 expression oup.comnih.govresearchgate.netcdnsciencepub.com.

Data Tables

Table 1: Effect of SIRT1 Activators on EDN2 Expression in Human Granulosa-Lutein Cells (hGLCs)

| Treatment | Concentration | Inhibition of EDN2 | Reference |

| SRT2104 | 25 μmol/L | 30% | bioone.org |

| SRT2104 | 50 μmol/L | 50% | bioone.org |

| Resveratrol | 50 μmol/L | 36% | bioone.org |

| Metformin | 1000 μmol/L | 32% | bioone.org |

Table 2: Effect of LH and Hypoxia-Mimicking Agents on EDN2 Expression

| Treatment Condition | Cell Type | Observed Effect | Reference |

| bLH (10 ng/ml) for 42h | Bovine GC | Significantly stimulated EDN2 mRNA levels | oup.com |

| bLH (100 ng/ml) for 42h | Bovine GC | Significantly stimulated EDN2 mRNA levels | oup.com |

| CoCl2 (hypoxia mimetic) | Bovine GC | Elevated EDN2 in a dose-dependent manner | oup.com |

| CoCl2 (hypoxia mimetic) | Human SVOG | Augmented EDN2 mRNA levels after 6 and 24 h | oup.com |

| CoCl2 (hypoxia mimetic) | Human thGC | Elevated HIF1A protein levels, leading to higher EDN2 | bioscientifica.com |

| H2O2 (20 μM) | Human thGC | Elevated HIF1A protein and EDN2 expression | bioscientifica.com |

| H2O2 (50 μM) | Human thGC | Elevated HIF1A protein and EDN2 expression | bioscientifica.com |

| LH + CoCl2 | Human thGC | Synergistically augmented HIF1A protein, increasing EDN2 | bioscientifica.com |

| LH + CoCl2 | Bovine GC | Synergistically augmented HIF1A protein, increasing EDN2 | bioscientifica.com |

Compound List

Endothelin 2 (ET-2)

Preproendothelin-2

Big ET-2

Hypoxia-Inducible Factor 1 Alpha (HIF1A)

Sirtuin-1 (SIRT1)

Resveratrol

SRT2104

Metformin

Luteinizing Hormone (LH)

Progesterone Receptor (PGR)

Progesterone (P4)

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Cobalt(II) chloride (CoCl2)

Hydrogen Peroxide (H2O2)

Furin

Luteinizing Hormone (LH)

Human Chorionic Gonadotropin (hCG)

Forskolin

MicroRNA-210 (miR-210)

Glycerol-3-phosphate dehydrogenase 1-like (GPD1L)

Biosynthesis and Metabolism of Endothelin 2 Human

Proteolytic Processing Pathways of Endothelin 2

The generation of mature, biologically active ET-2 from its precursor involves a series of proteolytic cleavages.

Conversion of Preproendothelin-2 to Big Endothelin-2 by Furin

The process begins with the transcription of the EDN2 gene, leading to the synthesis of preproendothelin-2 (preproET-2). This precursor peptide undergoes signal peptide cleavage, yielding proendothelin-2 (proET-2). Subsequently, proET-2 is processed by the prohormone convertase furin, a serine protease. Furin cleaves proET-2 at specific dibasic amino acid sites, resulting in the formation of big endothelin-2 (big ET-2), an inactive intermediate peptide of approximately 37-41 amino acids nih.govcdnsciencepub.combiologists.combiologists.comahajournals.org. Furin is a key enzyme in the constitutive secretory pathway and is known to process various prohormones and proproteins pnas.orgnih.gov.

Conversion of Big Endothelin-2 to Mature Endothelin 2 by Endothelin Converting Enzymes (ECEs)

Big ET-2 is then converted into the mature, biologically active 21-amino acid peptide, ET-2, through a second proteolytic cleavage. This critical step is primarily mediated by endothelin-converting enzymes (ECEs) biologists.comahajournals.orgahajournals.orgechelon-inc.com.

Two main isoforms of ECE have been identified: ECE-1 and ECE-2. Both are membrane-bound metalloproteases belonging to the neprilysin superfamily biologists.comahajournals.orguniprot.orgcdnsciencepub.comnih.govnih.gov. ECE-1 is generally considered to have a neutral pH optimum (around pH 6.8) and is primarily located on the cell surface and in intracellular vesicles nih.govnih.govahajournals.org. ECE-2, on the other hand, has an acidic pH optimum (around pH 5.5-5.6) and is also found in intracellular compartments, potentially in secretory vesicles uniprot.orgnih.govnih.govahajournals.orgwikigenes.org.

While both ECE-1 and ECE-2 can convert big ET-1 to mature ET-1 efficiently in vitro, their efficiency in processing big ET-2 and big ET-3 can differ biologists.comnih.govnih.gov. Studies suggest that ECE-1 and ECE-2 are involved in the processing of big ET-2, although the precise efficiency and specific roles of each isoform in ET-2 processing in vivo are still areas of active research nih.govnih.gov. In some contexts, ECE-2 has been implicated in processing neuropeptides within the endocytic compartment nih.gov.

Beyond the ECEs, other proteases can also contribute to the conversion of big ET-2 to mature ET-2. Chymase, a serine protease found in mast cells, has been shown to cleave big ET-2 at the Tyr31-Gly32 bond, producing endothelin-2-(1-31). This truncated form can induce contractile responses and may be further processed to mature ET-2 ahajournals.orgnih.govresearchgate.netaai.orgahajournals.org. Notably, chymase inhibitors have shown a particular efficiency in blocking big ET-2 conversion in primates researchgate.netcore.ac.uk.

Additionally, non-ECE metallopeptidases may also play a role in the final processing step of endothelin peptides, as evidenced by the presence of mature endothelin peptides in mice lacking both ECE-1 and ECE-2 cdnsciencepub.com. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are involved in extracellular matrix remodeling and have been implicated in ovulation, a process where ET-2 plays a key role nih.govmdpi.com. However, their direct role in ET-2 processing is less defined compared to ECEs and chymase.

Summary of Proteolytic Processing Pathways

| Precursor Peptide | Primary Processing Enzyme | Intermediate Product | Secondary Processing Enzyme(s) | Mature Peptide |

| Preproendothelin-2 | Furin | Big Endothelin-2 | ECE-1, ECE-2, Chymase | Endothelin-2 |

| Big Endothelin-2 | ECE-1, ECE-2 | - | Chymase (to ET-2 (1-31)) | Endothelin-2 |

| Big Endothelin-2 | Chymase | Endothelin-2-(1-31) | Uncharacterized mechanism | Endothelin-2 |

Endothelin 2 Degradation and Clearance Mechanisms

Once released and exerting its effects, ET-2, like other endothelin peptides, is subject to degradation and clearance mechanisms to regulate its biological activity and prevent prolonged signaling.

A primary mechanism for the clearance of endothelin peptides involves their interaction with endothelin receptors (ETA and ETB) on target cells. Following ligand binding, the endothelin-receptor complex undergoes internalization via endocytosis, a process that can occur through various pathways, including clathrin-mediated endocytosis mdpi.comnih.govspringermedizin.decdnsciencepub.comoup.com.

Once internalized, the receptor-ligand complex is trafficked through the endosomal-lysosomal pathway mdpi.comnih.govspringermedizin.dethermofisher.com. Within the endosomes and lysosomes, the internalized peptides, including ET-2, are typically degraded by lysosomal proteases nih.govthermofisher.com. While some receptors, such as ETA, may be recycled back to the cell surface after ligand dissociation, others, particularly liganded ETB receptors, are often targeted for lysosomal degradation cdnsciencepub.comnih.gov. This process effectively removes the peptide from circulation and terminates its signaling.

Additionally, extracellular enzymes like neutral endopeptidase (NEP) have been implicated in the degradation of endothelin peptides through direct cleavage portlandpress.com. However, the specific contribution of NEP to ET-2 degradation compared to ET-1 requires further investigation.

Role of Extracellular Neutral Endopeptidase (NEP)

Neutral Endopeptidase (NEP) is a zinc-dependent metalloprotease located on the extracellular surface of various cell types, including endothelial cells nih.govahajournals.orgpnas.org. Its physiological role involves the degradation of a wide array of bioactive peptides, thereby modulating their local concentrations and biological effects nih.govahajournals.orgpnas.org.

NEP has been shown to degrade endothelin peptides in vitro, playing a significant role in their inactivation nih.govnih.gov. Studies investigating the impact of NEP inhibition have provided crucial insights into its metabolic function concerning endothelins. For instance, in animal models, inhibition of NEP activity by compounds like SQ29,072 led to a substantial increase in the urinary excretion of endothelin, nearly 14-fold, and a significant rise in plasma endothelin concentrations nih.gov. Chromatographic analysis further revealed that in the presence of NEP inhibitors, intact endothelin constituted a much larger proportion of the radioactivity recovered in urine, indicating that NEP is a key enzyme responsible for breaking down circulating endothelin into inactive metabolites nih.gov.

It is important to distinguish NEP's role from that of Endothelin-Converting Enzymes (ECEs). While ECEs are responsible for the conversion of Big ET-2 to mature ET-2, NEP acts on the mature peptide to degrade it nih.gov. NEP does not function as an endothelin-converting enzyme nih.gov. The capacity of NEP to degrade various vasoactive peptides, including endothelin, positions it as a critical regulator of peptide signaling and vascular tone ahajournals.org.

Table 2: Impact of NEP Inhibition on Endothelin Metabolism in Rats

| Inhibitor | Dose (mg/kg) | Observed Effect on Urinary Endothelin Excretion | Observed Effect on Plasma Endothelin Concentration | Reference |

| SQ29,072 | 30 | ~14-fold increase | 37-43% increase | nih.gov |

| SQ29,072 | 60 | ~14-fold increase | 37-43% increase | nih.gov |

| SQ28,063 | Not specified | Increased excretion of labeled endothelin | Increased accumulation of labeled endothelin in kidney and lung | nih.gov |

Endothelin Receptor Pharmacology and Signaling of Endothelin 2 Human

Endothelin Receptor Subtypes: Endothelin A Receptor (ETAR) and Endothelin B Receptor (ETBR)

The endothelin system includes two distinct G protein-coupled receptors (GPCRs), designated as the Endothelin A Receptor (ETAR) and the Endothelin B Receptor (ETBR). nih.govnih.gov These receptors, which are products of different genes, share approximately 60% sequence similarity and are responsible for mediating the diverse effects of the endothelin peptides, including Endothelin 2. nih.govguidetopharmacology.org While both are activated by endothelins, they exhibit different ligand binding profiles, are distributed differently throughout the body's tissues, and can initiate distinct intracellular signaling pathways. jneurosci.orgcdnsciencepub.com

The two endothelin receptor subtypes display differential binding affinities for the three endothelin isoforms (ET-1, ET-2, and ET-3). The Endothelin A Receptor (ETAR) binds Endothelin 2 with high affinity, similar to its affinity for Endothelin 1. nih.govbiorxiv.org However, ETAR shows a significantly lower affinity—by about two orders of magnitude—for Endothelin 3. nih.govcdnsciencepub.com

In contrast, the Endothelin B Receptor (ETBR) is non-selective and binds all three endothelin peptides, including Endothelin 2, with equally high affinity. nih.govjneurosci.orgcdnsciencepub.com This non-selectivity allows ETBR to respond to any of the endothelin isoforms present.

| Receptor Subtype | Endogenous Ligand Potency Order |

|---|---|

| ETA Receptor | ET-1 = ET-2 > ET-3 |

| ETB Receptor | ET-1 = ET-2 = ET-3 |

This table summarizes the relative binding affinities of endothelin peptides to the ETA and ETB receptors. Data sourced from tocris.com.

Endothelin receptors are broadly expressed in virtually all tissues, reflecting the ubiquitous role of endothelins. tocris.comguidetopharmacology.org However, the specific distribution of ETAR and ETBR varies significantly between different cell types and tissues. jneurosci.orgnih.gov

ETAR is predominantly found on vascular smooth muscle cells, where its activation is a primary driver of vasoconstriction. frontiersin.orgguidetopharmacology.orgnih.gov It is also expressed in other cell types, including cardiac myocytes and bronchial smooth muscle cells. frontiersin.orgnih.gov

ETBR has a more widespread distribution. nih.gov It is notably expressed on vascular endothelial cells, where its activation can lead to vasodilation. guidetopharmacology.org ETBR is also found abundantly in the central nervous system on glial cells and neurons, in the kidney on epithelial cells of glomeruli and Henle's loop, and in the lungs. frontiersin.orgguidetopharmacology.orgnih.gov In peripheral nerves, ETBR immunoreactivity has been observed not in neurons themselves, but in surrounding satellite cells and nonmyelinating Schwann cells. jneurosci.org

| Receptor Subtype | Primary Locations | Key Cell Types |

|---|---|---|

| ETA Receptor (ETAR) | Blood vessels, Heart, Lungs | Vascular smooth muscle cells, Cardiac myocytes, Bronchial smooth muscle cells frontiersin.orgguidetopharmacology.orgnih.gov |

| ETB Receptor (ETBR) | Blood vessels, Brain, Kidney, Lungs | Vascular endothelial cells, Glial cells, Neurons, Renal epithelial cells, Satellite cells guidetopharmacology.orgnih.govjneurosci.org |

This table outlines the primary tissue and cellular locations of the ETA and ETB receptors. Data sourced from frontiersin.orgguidetopharmacology.orgnih.govjneurosci.org.

Mechanisms of Intracellular Signal Transduction Initiated by Endothelin 2

Upon binding of Endothelin 2, both ETAR and ETBR undergo conformational changes that initiate intracellular signaling cascades. frontiersin.org These pathways involve the activation of heterotrimeric G proteins and the subsequent generation of second messengers, which orchestrate the cellular response. nih.govbiologists.com

ETAR and ETBR are classic members of the Class A family of G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov Activation of these receptors by a ligand like Endothelin 2 facilitates their interaction with intracellular heterotrimeric G proteins, which are composed of α, β, and γ subunits. cdnsciencepub.combiologists.com This interaction triggers the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and leading to the activation of downstream effector proteins. biologists.com

Endothelin receptors can couple to multiple families of Gα subunits, with preferences that can vary by receptor subtype and cell type. guidetopharmacology.orgbiologists.com

ETAR signaling is primarily associated with coupling to the Gq/11 family of G proteins. frontiersin.orgnih.gov This coupling is the main driver of vasoconstriction. frontiersin.org There is also evidence suggesting that ETAR can couple to the Gi/o family. frontiersin.org

ETBR is known for its promiscuous coupling, interacting with multiple G protein subtypes. frontiersin.orgnih.gov It has been shown to couple to Gq/11 , Gi/o , and Gs proteins. frontiersin.orgnih.gov However, some recent studies utilizing specific cellular assays suggest that ETBR couples efficiently to Gi and Gq, but not to Gs. nih.govbiorxiv.org The ability to engage different G proteins allows ETBR to mediate a wider range of cellular responses. frontiersin.org

| Receptor Subtype | Coupled G-Protein Subtypes |

|---|---|

| ETA Receptor (ETAR) | Primarily Gq/11; also Gi/ofrontiersin.orgnih.gov |

| ETB Receptor (ETBR) | Gq/11, Gi/o, Gs (promiscuous coupling) frontiersin.orgnih.gov |

This table shows the G-protein subtypes that ETAR and ETBR are known to couple with to initiate signaling cascades. Data sourced from frontiersin.orgnih.gov.

A key signaling pathway initiated by Endothelin 2, particularly through the Gq/11 pathway, is the activation of Phospholipase C (PLC). biologists.comcapes.gov.brnih.gov Activated Gαq/11 stimulates PLC, an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). ahajournals.orgnih.gov

This hydrolysis generates two critical second messengers: biologists.comcapes.gov.br

Inositol (B14025) 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govahajournals.org

Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and activates protein kinase C (PKC). capes.gov.brahajournals.org

The activation of PLC and the subsequent increase in inositol phosphate (B84403) turnover are fundamental steps in many endothelin-mediated processes, including mitogenesis and vasoconstriction. capes.gov.brnih.gov Studies in various cell types, including rat glomerular mesangial cells and human endometrium, have demonstrated that endothelin stimulation leads to a rapid and concentration-dependent increase in the accumulation of inositol phosphates. nih.govnih.gov

Intracellular Calcium Ion Mobilization and Regulation

A primary and rapid response to ET-2 receptor activation is the mobilization of intracellular calcium ions ([Ca²⁺]i), a critical second messenger in numerous cellular functions. The binding of ET-2 to its receptors, particularly the ET-A receptor, activates phospholipase C (PLC). physiology.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). scite.ai

IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. physiology.orgoup.com This initial, transient spike in [Ca²⁺]i is often followed by a more sustained phase of elevated calcium levels, which is maintained by the influx of extracellular Ca²⁺ through various plasma membrane channels, including voltage-dependent and receptor-operated calcium channels. physiology.org Studies have shown that at lower, more physiological concentrations, the ET-1-induced rise in [Ca²⁺]i is primarily due to release from intracellular stores, whereas higher concentrations promote significant influx of extracellular Ca²⁺. physiology.org This biphasic calcium response, with an initial peak and a sustained plateau, is a characteristic feature of endothelin signaling in many cell types, including smooth muscle cells. nih.gov

The regulation of this calcium signal is tightly controlled. The re-uptake of Ca²⁺ into the ER by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and its extrusion from the cell by the plasma membrane Ca²⁺-ATPase (PMCA) pump are crucial for restoring basal intracellular calcium levels. The sustained phase of calcium entry can also be modulated by other signaling molecules generated downstream of receptor activation.

| Key Component | Role in ET-2 Induced Calcium Mobilization | Reference |

| Endothelin-A (ET-A) Receptor | Primary receptor subtype mediating ET-2's effect on [Ca²⁺]i mobilization in several cell types. nih.gov | nih.gov |

| Phospholipase C (PLC) | Activated upon receptor binding, it generates IP₃ and DAG. physiology.org | physiology.org |

| Inositol 1,4,5-trisphosphate (IP₃) | Binds to receptors on the endoplasmic reticulum to release stored Ca²⁺. physiology.orgoup.com | physiology.orgoup.com |

| Endoplasmic Reticulum (ER) | Major intracellular storage site for Ca²⁺. | physiology.org |

| Voltage-dependent Ca²⁺ channels | Contribute to the influx of extracellular Ca²⁺, particularly at higher ET-2 concentrations. physiology.org | physiology.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p42/p44 MAPK)

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2), also known as p42/p44 MAPK, is a central signaling cascade activated by ET-2. nih.gov This pathway is fundamentally involved in regulating cell proliferation, differentiation, migration, and survival. nih.govfrontiersin.org

Upon ET-2 binding to its receptors, a sequential activation of signaling proteins is initiated. nih.gov This typically involves the activation of the small G-protein Ras, which in turn recruits and activates the serine/threonine kinase Raf (a MAP3K). nih.govfrontiersin.org Raf then phosphorylates and activates MAPK kinase (MEK1/2, a MAP2K), which subsequently phosphorylates and activates ERK1/2 on both threonine and tyrosine residues. nih.govwikipedia.org

Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cellular responses. wikipedia.org In vascular smooth muscle cells, for instance, the activation of the ERK1/2 pathway by endothelins is a key regulator of both contraction and proliferation. nih.gov Studies in breast cancer cells have demonstrated that ET-2-induced chemotaxis is mediated through a pertussis toxin-sensitive p42/p44 MAPK pathway, which can be blocked by MEK1/2 inhibitors. aacrjournals.org This indicates the critical role of this pathway in ET-2-driven cell migration. aacrjournals.org

| Component | Role in Pathway | Reference |

| Ras | Small G-protein that activates Raf. nih.gov | nih.gov |

| Raf | MAP3K that phosphorylates and activates MEK. nih.gov | nih.gov |

| MEK1/2 | MAP2K that phosphorylates and activates ERK1/2. nih.gov | nih.gov |

| ERK1/2 (p42/p44 MAPK) | The final kinase in this cascade, which phosphorylates various cellular targets to regulate cell functions. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

Cyclic Guanosine (B1672433) Monophosphate (cGMP) and cGMP-Dependent Protein Kinase II (cGK II) Pathways

While endothelin signaling is often associated with vasoconstriction and cell proliferation, it also interacts with pathways that promote vasodilation and inhibit growth, such as the cyclic guanosine monophosphate (cGMP) pathway. cGMP is synthesized from guanosine 5'-triphosphate (GTP) by guanylate cyclases. ahajournals.org There are two major forms of guanylate cyclase: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides. ahajournals.org

The effects of cGMP are primarily mediated by cGMP-dependent protein kinases (cGKs). oup.com There are two main isoforms, cGKI and cGKII. oup.com cGKII, in particular, has a distinct tissue distribution, being found in the intestine, brain, kidney, and chondrocytes. researchgate.net While direct evidence for ET-2 specifically activating the cGKII pathway is less abundant, the interplay between endothelin and cGMP signaling is well-established. For example, ET-B receptor activation can lead to the production of NO, which in turn stimulates sGC to produce cGMP. biochemia-medica.com

In certain contexts, the cGMP/cGK pathway can counteract the effects of ET-2. For instance, in vascular smooth muscle, the NO/cGMP/cGKI pathway is a major regulator of relaxation. ahajournals.orgmolbiolcell.org cGKI can phosphorylate several proteins that lead to a decrease in intracellular calcium and dephosphorylation of myosin light chain, promoting vasodilation. ahajournals.org The expression of cGKII is induced by luteinizing hormone and progesterone (B1679170) receptor-dependent mechanisms in ovarian granulosa cells, suggesting a role in reproductive processes where endothelins are also involved. nih.gov

| Molecule | Function | Reference |

| Guanylate Cyclase | Synthesizes cGMP from GTP. ahajournals.org | ahajournals.org |

| cGMP | Second messenger that activates cGKs. oup.com | oup.com |

| cGMP-dependent Protein Kinase II (cGKII) | A key effector of cGMP signaling with distinct tissue expression. researchgate.net | researchgate.net |

Nitric Oxide (NO) Production and its Role in Signaling

Nitric oxide (NO) is a critical signaling molecule with a vast array of physiological functions, most notably as a potent vasodilator. plos.org It is produced from the amino acid L-arginine by nitric oxide synthases (NOS), of which there are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). plos.org The production of NO by eNOS in endothelial cells is a key mechanism for maintaining vascular health. frontiersin.org

The relationship between ET-2 and NO is complex and often antagonistic. physiology.org Activation of ET-B receptors on endothelial cells can stimulate eNOS to produce NO. biochemia-medica.com This NO then diffuses to adjacent vascular smooth muscle cells, where it activates sGC, leading to cGMP production and vasodilation, thereby counteracting the vasoconstrictor effects of ET-1 and ET-2 acting on ET-A receptors on smooth muscle cells. biochemia-medica.comfrontiersin.org

This balance between the vasoconstrictor effects of endothelins and the vasodilator effects of NO is crucial for maintaining vascular tone. physiology.org In states of endothelial dysfunction, there is often an imbalance, with reduced NO bioavailability and increased endothelin activity, contributing to vasoconstriction and the progression of vascular disease. physiology.orgahajournals.org Thrombin, for example, has been shown to downregulate eNOS expression while upregulating endothelin-converting enzyme-1 (ECE-1), the enzyme that produces active endothelins, further tilting the balance towards vasoconstriction. ahajournals.org

| Component | Role in NO Signaling | Reference |

| Endothelial Nitric Oxide Synthase (eNOS) | Enzyme responsible for producing NO in endothelial cells. plos.org | plos.org |

| Nitric Oxide (NO) | A gaseous signaling molecule that promotes vasodilation. plos.org | plos.org |

| Soluble Guanylate Cyclase (sGC) | Activated by NO to produce cGMP. frontiersin.org | frontiersin.org |

| Endothelin-B (ET-B) Receptor | Its activation on endothelial cells can stimulate NO production. biochemia-medica.com | biochemia-medica.com |

Autocrine and Paracrine Signaling Actions of Endothelin 2

Endothelins, including ET-2, primarily function as local mediators, acting in an autocrine (acting on the same cell that produced it) or paracrine (acting on nearby cells) manner. aacrjournals.orgbiochemia-medica.com This localized action is supported by the observation that endothelin receptors are often located on or near the cells that synthesize the peptides. biochemia-medica.com

Autocrine Signaling: In an autocrine loop, a cell produces ET-2 which then binds to endothelin receptors on its own surface, initiating intracellular signaling. This has been proposed as a mechanism for cell survival and proliferation in certain cancers. For example, in breast carcinoma cells, an autocrine survival function for ET-2 binding to the ET-B receptor has been suggested, particularly under hypoxic conditions. aacrjournals.org Furthermore, the stimulation of breast cancer cells with ET-2 can increase the production of its own receptors, potentially amplifying the autocrine signaling loop. aacrjournals.org

Paracrine Signaling: In paracrine signaling, ET-2 produced by one cell type diffuses over a short distance to act on a different, neighboring cell type. A classic example is in the vasculature, where endothelial cells produce endothelins that act on adjacent vascular smooth muscle cells to cause vasoconstriction. physiology.org Another example is in the corpus luteum, where endothelins produced by luteal cells can influence the synthesis and release of prostaglandins, which are also local regulators of luteal function. oup.com In the context of cancer, paracrine stimulation of tumor endothelial cells by ET-2 produced by tumor cells can occur. aacrjournals.org Moreover, ET-2 released from tumor cells can stimulate macrophages to produce matrix metalloproteinases, which in turn facilitates tumor cell invasion. aacrjournals.org

| Signaling Type | Description | Example | Reference |

| Autocrine | ET-2 acts on the same cell that secreted it. | ET-2 promoting survival of breast cancer cells by binding to their own ET-B receptors. aacrjournals.org | aacrjournals.org |

| Paracrine | ET-2 acts on adjacent cells. | Endothelial cell-derived ET-2 causing contraction of nearby vascular smooth muscle cells. physiology.org | physiology.org |

Physiological Roles of Endothelin 2 Human

Reproductive System Physiology

In the female reproductive system, Endothelin 2 is a key local regulator, particularly in ovarian function. It is involved in the critical processes of ovulation and the subsequent formation and function of the corpus luteum.

Endothelin 2 has been identified as a crucial, last-minute trigger for follicular rupture, the event that leads to the release of an oocyte. nih.govresearchgate.netoup.com Its expression in the ovary is both exclusive and transient, appearing in the granulosa cells of ovulatory follicles immediately before ovulation. nih.govoup.combioscientifica.comnih.gov This transient expression is induced by the luteinizing hormone (LH) surge and conditions of hypoxia that develop within the rapidly growing preovulatory follicle. bioscientifica.comoup.comcdnsciencepub.com

The primary mechanism by which EDN2 facilitates follicular rupture is by inducing the contraction of the follicle. nih.govoup.combioscientifica.com The theca externa layer of the follicle contains myofibroblast cells, which are contractile. bioscientifica.com EDN2, released from the granulosa cells, acts on these smooth muscle-like cells, causing them to contract. bioscientifica.comimrpress.com This contraction, coupled with the enzymatic weakening of the follicular wall by proteinases, leads to the rupture at the follicle's apex and the expulsion of the oocyte. bioscientifica.com

Studies have demonstrated that the administration of EDN2 to ovarian tissue induces rapid contraction. nih.govresearchgate.netoup.com Conversely, the use of an endothelin receptor antagonist, such as tezosentan (B1682238), diminishes this contractile effect and significantly decreases the rate of superovulation induced by gonadotropins. nih.govresearchgate.netoup.com This highlights the physiological necessity of EDN2 for successful ovulation. plos.org While EDN2's role in contraction is well-supported, some research also suggests it may be involved in increasing follicular pressure through an EDNRB-mediated mechanism. bioscientifica.com

Table 1: Research Findings on Endothelin 2's Role in Follicular Rupture

| Finding | Description | Supporting Evidence | Citation(s) |

| Transient Expression | EDN2 is expressed transiently in the granulosa cells of ovulatory follicles just 1-2 hours before rupture. | Confirmed in multiple independent studies in rat and mouse ovaries. | bioscientifica.comnih.gov |

| Contractile Action | EDN2 induces contraction of the smooth muscle cells in the theca externa of the follicle. | Ex vivo studies show ovarian tissue contracts upon EDN2 administration. | nih.govoup.combioscientifica.com |

| Receptor Mediation | The contractile effect is primarily mediated through the Endothelin A receptor (EDNRA). | EDNRA antagonists reduce EDN2-induced ovarian contraction. | bioscientifica.comnih.gov |

| Physiological Necessity | Blockade of endothelin receptors inhibits ovulation. | Treatment with the antagonist tezosentan reduces superovulation rates. | nih.govresearchgate.net |

| Induction Mechanism | EDN2 expression is triggered by the LH surge and follicular hypoxia. | Increased EDN2 mRNA is observed following LH stimulation and under hypoxic conditions. | bioscientifica.comoup.comcdnsciencepub.com |

The action of Endothelin 2 during ovulation is intricately linked with the signaling of the steroid hormone progesterone (B1679170) and its receptor (PGR). Progesterone plays a pivotal role in ovulation, and mice lacking the progesterone receptor gene fail to ovulate due to a defect in follicular rupture. nih.gov

However, there is also evidence suggesting that hypoxia, independent of the progesterone receptor, regulates gonadotropin-induced EDN2 expression in the periovulatory follicle. cdnsciencepub.com While progesterone receptor-deficient mice show a drastic reduction in EDN2 expression at the time of ovulation, acute systemic hypoxemia did not alter EDN2 expression in the ovaries. nih.gov This suggests a complex regulatory network where both progesterone receptor signaling and hypoxia contribute to the precise temporal expression of EDN2. nih.govimrpress.com

Following ovulation, the ruptured follicle undergoes a transformation into the corpus luteum (CL), a transient endocrine gland essential for producing progesterone to support potential embryo implantation and pregnancy. plos.org Endothelin 2 is not only critical for the preceding follicular rupture but also plays a necessary role in the subsequent formation of the corpus luteum. plos.orgbioscientifica.com

The expression of EDN2 is elevated in the early corpus luteum. oup.combioscientifica.com In bovine studies, EDN2 mRNA was found to be highest in the early CL, specifically within the luteal cells, and was not present in older CL. oup.com This temporal expression pattern suggests a role for EDN2 in the initial stages of luteal development, which involves processes like angiogenesis and cell differentiation. plos.orgoup.com In fact, EDN2 has been shown to induce changes characteristic of the developing CL, including increased granulosa/luteal cell numbers and the upregulation of vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2). oup.com

Studies in mice lacking the EDN2 gene (Edn2 knockout mice) provide strong evidence for its importance in luteal formation. These mice exhibit impaired ovulation and fail to form histologically and functionally identifiable corpora lutea, even after stimulation with exogenous gonadotropins. plos.org This indicates that EDN2 is a critical factor for the transformation of the post-ovulatory follicle into a functional corpus luteum. plos.orgnih.gov

Cardiovascular System Physiology (Non-Clinical Context)

The endothelin family of peptides, including Endothelin 2, are among the most potent vasoactive substances produced in the body. ahajournals.org Their physiological roles in the cardiovascular system are primarily related to the regulation of blood vessel tone and heart muscle contractility.

Endothelins play a dual role in the regulation of vascular tone, capable of inducing both potent vasoconstriction and vasodilation. ahajournals.org This modulation is achieved through their interaction with the two receptor subtypes, EDNRA and EDNRB, which are located on different cell types within the blood vessel wall. bioscientifica.comahajournals.org

Vasoconstriction: The primary and most well-known effect of endothelins is vasoconstriction. ahajournals.orgcvphysiology.com This is mediated by the binding of endothelins to EDNRA located on vascular smooth muscle cells. bioscientifica.comahajournals.org This binding triggers a signaling cascade within the smooth muscle cells, leading to their contraction and a narrowing of the blood vessel lumen. bioscientifica.com In some vascular beds, EDNRB on smooth muscle cells can also contribute to vasoconstriction. ahajournals.org

Vasodilation: Paradoxically, endothelins can also promote vasodilation. This effect is mediated by the binding of endothelins to EDNRB located on the endothelial cells that line the interior of the blood vessels. bioscientifica.comahajournals.org Activation of these endothelial EDNRB receptors stimulates the release of vasodilator substances, primarily nitric oxide (NO) and prostacyclin (PGI2). ahajournals.orgcvphysiology.com These molecules then diffuse to the adjacent vascular smooth muscle cells, causing them to relax and leading to vasodilation. taylorandfrancis.com

The net effect of endothelin on vascular tone represents a balance between the vasoconstrictor effects mediated by smooth muscle cell receptors and the vasodilator effects mediated by endothelial cell receptors. taylorandfrancis.com

Table 2: Receptor-Mediated Vascular Effects of Endothelin 2

| Receptor Subtype | Location | Primary Effect | Mechanism | Citation(s) |

| EDNRA | Vascular Smooth Muscle Cells | Vasoconstriction | Direct contraction of smooth muscle cells. | bioscientifica.comahajournals.org |

| EDNRB | Vascular Smooth Muscle Cells | Vasoconstriction | Contributes to smooth muscle cell contraction. | ahajournals.org |

| EDNRB | Endothelial Cells | Vasodilation | Stimulates release of Nitric Oxide (NO) and Prostacyclin (PGI2). | bioscientifica.comahajournals.org |

Endothelins exert direct and potent effects on the heart muscle, influencing both the force and rate of contraction. nih.gov The myocardium expresses both EDNRA and EDNRB receptors, making it a direct target for endothelin action. ahajournals.org

Positive Inotropic Effect: Endothelins are powerful positive inotropic agents, meaning they increase the force of myocardial contraction. nih.govahajournals.org In vitro studies on cultured cardiac myocytes have shown that endothelin-1 (B181129) increases the amplitude of contraction in a dose-dependent manner. nih.gov This positive inotropic effect is not primarily due to an increase in calcium influx but rather appears to be mediated by an increased sensitivity of the myofilaments to calcium, potentially through a protein kinase C-dependent mechanism. ahajournals.org However, in an intact system, this direct positive inotropic effect can be masked by the potent coronary vasoconstriction also induced by endothelins, which can lead to myocardial ischemia and a subsequent decrease in cardiac output. oup.comahajournals.org

Positive Chronotropic Effect: Endothelins also have a positive chronotropic effect, increasing the heart rate. nih.gov In studies of spontaneously beating cultured heart cells, endothelin-1 demonstrated a potent chronotropic effect. nih.gov This effect is complex and may reflect opposing actions mediated by the two different endothelin receptor subtypes. ahajournals.org The positive inotropic effect is often accompanied by a prolongation of the action potential duration. oup.com

Influence on Cardiac Conduction

Endothelin 2 exerts notable effects on the electrical conduction system of the heart. Research has shown that ET-2 can have a positive chronotropic effect, meaning it can increase heart rate. wikipedia.org It has also been identified as having proarrhythmic properties, suggesting a role in the generation of abnormal heart rhythms. wikipedia.org A specific polymorphism in the gene encoding ET-2 (EDN2) has been linked to a higher incidence of atrial fibrillation in individuals with hypertrophic cardiomyopathy. wikipedia.org

Furthermore, studies indicate that the endothelin system, including ET-2, is involved in the development and function of the cardiac conduction system. Endothelin is considered a cytokine that can induce the recruitment of Purkinje fibers, which are crucial for the rapid and coordinated contraction of the ventricles. researchgate.netpnas.org The enzyme responsible for converting the precursor "Big-ET" into its active form, endothelin-converting enzyme (ECE), is found in the developing cardiac conduction system. researchgate.netcuni.cz Blocking endothelin receptors has been shown to delay the maturation of the ventricular activation sequence, further supporting the role of endothelin signaling in the proper development of the heart's electrical system. cuni.cz

The complex interplay between endothelins and the autonomic nervous system also influences cardiac conduction. The endothelin system is recognized as a significant modulator of sympathetic activation, which is a key factor in the pathophysiology of ischemia-induced arrhythmias. mdpi.com This interaction occurs both within the heart and in the adrenal medulla, and also involves the central autonomic network. mdpi.com

Angiogenesis and Vascular Development (e.g., Retinal Vasculature)

Studies involving the overexpression of ET-2 in the mouse retina have revealed its ability to perturb vascular development. pnas.orgpnas.orgnih.gov Specifically, elevated levels of ET-2 inhibit the migration of endothelial cells across the retinal surface and their subsequent invasion into the retina. pnas.orgpnas.orgnih.gov This process is linked to the promotion of the "tip cell" phenotype in endothelial cells. pnas.orgpnas.orgnih.govnih.gov Tip cells are specialized endothelial cells at the forefront of growing blood vessels, and their overproduction at the expense of "stalk cells" (which form the body of the vessel) can arrest vascular growth. pnas.orgpnas.orgnih.govnih.gov The inhibitory effect of ET-2 on retinal angiogenesis is potent enough to override the pro-angiogenic signals of other factors like Vascular Endothelial Growth Factor (VEGF). pnas.orgnih.govnih.gov This action is mediated through the Endothelin A receptor (ETA) expressed in the neural retina, suggesting an indirect mechanism where ET-2 acts on retinal neurons or glia, which in turn release factors that regulate vascular growth. pnas.orgpnas.orgnih.gov

In the context of pathological angiogenesis, such as that seen in retinopathy of prematurity, the endothelin system is implicated. In a mouse model of oxygen-induced retinopathy, levels of ET-2 and its receptor ETA were found to be elevated during the ischemic phase. researchgate.net Inhibition of the ETA receptor in this model led to a decrease in pathological neovascularization and an increase in physiological angiogenesis, suggesting that blocking ET-2 signaling could be beneficial in this context. researchgate.net

Beyond the retina, ET-2 is also implicated in angiogenesis in other tissues. For instance, in the context of bovine corpus luteum formation, ET-2 has been shown to up-regulate the expression of VEGF, a key driver of angiogenesis. oup.com

Renal System Physiology

Regulation of Water and Sodium Excretion

The endothelin system, including ET-2, plays a crucial role in regulating the kidney's handling of water and sodium, thereby influencing fluid and electrolyte balance. nih.govphysiology.org Endothelins are known to directly signal renal epithelial cells to modulate these processes. physiology.org

Endothelin promotes water diuresis (increased urine production) by inhibiting the hydroosmotic action of vasopressin, a hormone that promotes water reabsorption. physiology.orgjci.org This suggests that ET-2 can contribute to increased free water clearance. jci.org

Regarding sodium excretion, the effects of endothelins are complex and appear to be concentration-dependent. Low concentrations of endothelin, acting via the Endothelin B (ETB) receptor in the proximal tubule, inhibit sodium and water transport, leading to natriuresis (increased sodium excretion). karger.com This is achieved in part by inhibiting the activity of Na+-K+-ATPase. karger.com Conversely, very low and high concentrations of endothelin can actually increase sodium transport in the proximal tubule. karger.com In the medullary collecting ducts, which have a high density of ETB receptors, endothelin signaling is thought to suppress sodium reabsorption. ahajournals.org

Studies in humans have demonstrated that administration of the endothelin precursor, big ET-1, leads to an increase in the fractional excretion of sodium and free water clearance, supporting a direct tubular action of endothelin. ahajournals.org However, reduced production of endothelin in the inner medullary collecting duct has been linked to decreased autocrine inhibition of sodium and water reabsorption, potentially contributing to hypertension. ahajournals.org

Contribution to Acid-Base Balance

Endothelins are important modulators of acid-base homeostasis within the kidney. nih.govphysiology.org The accumulation of acid, as seen in metabolic acidosis and chronic kidney disease (CKD), leads to increased levels of endothelins. escholarship.orgmdpi.com This increase is considered an adaptive response, as endothelin is a potent stimulus for renal acid excretion and the generation of bicarbonate. escholarship.orgmdpi.comuzh.ch

Endothelin-1 (ET-1), and by extension the endothelin family, stimulates distal tubular acidification. physiology.org This effect is primarily mediated through the ETB receptor, which regulates the adaptation of the cortical collecting duct to metabolic acidosis. physiology.org Specifically, ETB receptor signaling is involved in both the increase in H+ (proton) secretion and the decrease in HCO3- (bicarbonate) secretion. physiology.org The downregulation of bicarbonate secretion is mediated by a component of the ETB receptor signaling pathway involving nitric oxide and guanylate cyclase. physiology.org

In the proximal tubule, endothelin modulates the activity of the Na+/H+ exchanger 3 (NHE3), which is involved in proton secretion. physiology.org While the acute stimulation of ETB receptors can increase NHE3 activity, the long-term effect is inhibitory. karger.com

| Effect | Description | Supporting Evidence |

|---|---|---|

| Positive Chronotropy | Increases heart rate. | Demonstrated proarrhythmic and positive chronotropic effects. wikipedia.org |

| Proarrhythmia | Promotes abnormal heart rhythms. | A specific EDN2 gene polymorphism is associated with increased atrial fibrillation in hypertrophic cardiomyopathy. wikipedia.org |

| Conduction System Development | Involved in the formation and maturation of the cardiac conduction system. | Induces recruitment of Purkinje fibers; ECE is present in the developing conduction system. researchgate.netpnas.orgcuni.cz |

| Process | Effect of ET-2 | Mechanism | Context |

|---|---|---|---|

| Retinal Vascular Development | Inhibits endothelial cell migration and invasion. | Promotes endothelial tip cell fate, overriding pro-angiogenic signals. pnas.orgpnas.orgnih.govnih.gov | Developing mouse retina. pnas.orgpnas.orgnih.gov |

| Pathological Neovascularization | Promotes pathological angiogenesis. | Upregulated during ischemia, contributing to abnormal vessel growth. researchgate.net | Oxygen-induced retinopathy mouse model. researchgate.net |

| Corpus Luteum Formation | Promotes angiogenesis. | Upregulates VEGF expression. oup.com | Bovine ovary. oup.com |

| Function | Effect of ET-2 | Mechanism |

|---|---|---|

| Water Excretion | Promotes diuresis. | Inhibits the action of vasopressin. physiology.orgjci.org |

| Sodium Excretion | Complex; can be natriuretic or anti-natriuretic. | Low concentrations inhibit sodium transport in the proximal tubule via ETB receptors; high concentrations can increase transport. karger.com |

| Acid-Base Balance | Stimulates renal acid excretion. | Increases proton secretion and decreases bicarbonate secretion in the collecting duct via ETB receptors. physiology.org |

Nervous System Physiology

Central Nervous System Myelination and Remyelination

Endothelin 2 has emerged as a significant factor in the processes of myelination and remyelination within the central nervous system (CNS). nih.govnih.govmaayanlab.cloudresearchgate.netdeepdyve.com Myelination is the formation of the myelin sheath around axons, which is crucial for the rapid transmission of nerve impulses. Remyelination is the regenerative process of restoring this sheath after demyelinating injury, such as that occurring in multiple sclerosis. cam.ac.uk

Research has identified ET-2 as an inflammatory factor that actively promotes both myelination and remyelination. nih.govnih.govresearchgate.netdeepdyve.com In a model of the innate immune response, ET-2 was one of several cytokines found to be significantly upregulated. nih.govnih.gov When tested in a cerebellar slice culture model, ET-2 was shown to enhance both the initial formation of myelin and the repair process of remyelination. nih.govnih.govresearchgate.net

This regenerative effect of ET-2 is mediated through the Endothelin B (ETB) receptor. nih.govnih.govresearchgate.net High levels of the ETB receptor have been found on oligodendrocyte lineage cells, which are the cells responsible for producing myelin in the CNS, during remyelination following experimental demyelination and in multiple sclerosis lesions in human post-mortem tissue. nih.govresearchgate.netresearchgate.net The importance of this receptor in the remyelination process is highlighted by the fact that agonists of the ETB receptor promote remyelination, while antagonists inhibit it, both in cell culture and in vivo models of demyelination. nih.govnih.govresearchgate.net

The role of ET-2 in this context appears to be in directly enhancing the elaboration of myelin by differentiated oligodendrocytes, rather than affecting the proliferation or survival of the oligodendrocyte precursor cells. nih.gov This identification of the ET-2/ETB receptor pathway as a regenerative pathway suggests that targeting this system, potentially with ETB receptor agonists, could be a promising therapeutic strategy to promote myelin regeneration in demyelinating diseases. nih.govnih.govresearchgate.net

| Process | Effect of ET-2 | Mediating Receptor | Key Findings |

|---|---|---|---|

| Myelination | Promotes | Endothelin B (ETB) Receptor | ET-2, as an inflammatory factor, enhances the formation of myelin sheaths. nih.govnih.govresearchgate.net |

| Remyelination | Promotes | Endothelin B (ETB) Receptor | ET-2 enhances the regenerative process of remyelination after injury. ETB receptor agonists promote, and antagonists inhibit, this process. nih.govnih.govresearchgate.net |

Modulation of Cardiorespiratory Centers

Endothelins are recognized for their deep involvement in the central autonomic control of cardiorespiratory homeostasis. nih.gov The presence of endothelin system components—including the peptides, their precursors, converting enzymes, and receptors—at strategic sites within the central nervous system that govern autonomic functions underscores their physiological importance. nih.gov While much research has focused on Endothelin-1 (ET-1), the shared receptors and similar structure of ET-2 imply overlapping functions. Evidence from studies on ET-1 shows that its application to the ventrolateral medulla, a key cardiorespiratory control center, can modulate cardiovascular and respiratory function. ahajournals.org Specifically, endothelin actions in this region can induce changes in blood pressure and respiration, effects mediated by the ETA receptor. ahajournals.org

Furthermore, ET-2 is known to have positive chronotropic (increasing heart rate) and proarrhythmic effects on the myocardium. wikipedia.org Studies involving knockout mice deficient in ET-1 have demonstrated resulting abnormalities such as elevated arterial pressure and impaired respiratory reflexes, providing strong evidence for the endothelin system's crucial role in maintaining normal cardiorespiratory control. physiology.org

Neurotransmission Regulation

Endothelin-2 functions as a neuromodulator within the central nervous system (CNS). nih.gov Endothelins, in general, are present in various tissues, including the CNS, where they are implicated in a range of functions such as cell proliferation, differentiation, and neurotransmission. mdpi.com The endothelin system is believed to influence autonomic control by acting locally in an autocrine or paracrine fashion. nih.gov

In the gastrointestinal tract, for instance, endothelin-like immunoreactivity has been observed in colonic neurons, suggesting it acts as a neuropeptide to modulate intestinal motility and secretion. physiology.orgbioscientifica.com The regulation of neurotransmission involves several factors, including the synthesis and release of neurotransmitters and the activity of postsynaptic receptors. wikipedia.org Endothelins can modulate the transmission in pain pathways by regulating ion channel activity and neurotransmitter release in the spinal cord and brain. mdpi.com Research has also identified ET-2 as an inflammatory factor that promotes remyelination within the CNS, a process critical for restoring neural function after injury. oup.com This regenerative effect is mediated by the Endothelin receptor type B (ET-B). oup.com

Gastrointestinal System Physiology

Endothelin-2 is prominently expressed in the gastrointestinal (GI) tract, particularly within the intestine and kidney. springermedizin.debjbms.org The entire endothelin system is present in the normal human colon, suggesting its involvement in characteristic functions like motility, secretion, and defense. physiology.org

ET-2 causes both contraction and relaxation of smooth muscle throughout the GI system, including the esophagus, stomach, ileum, and colon. nih.gov Its effects are dependent on the specific tissue and the type of endothelin receptor expressed. nih.gov In guinea pig gastric smooth muscle cells, ET-2 binds with high affinity to both ETA and ET-B receptors. physiology.org However, only the activation of the ETA receptor results in muscle contraction. physiology.org

Immunohistochemical studies in mice show that ET-2 is mainly found in the epithelial cells of the mucosa throughout the intestinal tract. bioscientifica.comnih.gov Its concentration near the basement membrane suggests it may be secreted into the lamina propria to modulate immune cells. bioscientifica.comnih.gov Furthermore, ET-2 expression is significantly upregulated during the late stages of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, indicating a role in intestinal inflammatory conditions. bioscientifica.comnih.gov

Table 1: Effects of Endothelin 2 in the Gastrointestinal System

| Tissue/Cell Type | Receptor(s) Involved | Observed Effect | Source |

|---|---|---|---|

| General GI Smooth Muscle (Esophagus, Stomach, Ileum, Colon) | ETA and/or ETB | Contraction and/or Relaxation | nih.gov |

| Gastric Smooth Muscle Cells | ETA | Muscle Contraction | physiology.org |

| Intestinal Epithelial Cells | Not specified | Upregulated expression in colitis | bioscientifica.comnih.gov |

| Colon | Not specified | Modulation of motility and secretion | physiology.org |

Immune System Modulation

Neutrophil Activation and Chemotaxis

Endothelin-2 exhibits a concentration-dependent effect on neutrophil migration. nih.govnih.gov At low concentrations, ET-2 acts as a chemoattractant, stimulating neutrophil migration. nih.govnih.gov Conversely, at higher concentrations, it inhibits migration, particularly that which is activated by other substances like formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov

The biological process of neutrophil chemotaxis is listed as a function associated with the EDN2 gene. wikipedia.org Both the stimulatory effect at low concentrations and the inhibitory effect at high concentrations appear to involve both ETA and ET-B receptors. nih.gov These actions are also dependent on the presence of extracellular calcium. nih.gov

Table 2: Modulation of Immune Cells by Endothelin 2

| Immune Cell Type | Receptor(s) Involved | Key Findings | Source |

|---|---|---|---|

| Macrophages | ETB | Potent chemoattractant; Induces activation; Mediated by MAPK pathway. | nih.govnih.gov |

| Neutrophils | ETA and ETB | Chemoattractant at low concentrations; Inhibits migration at high concentrations. | nih.gov |

Role in Inflammatory Processes

Endothelin-2 plays a significant role in modulating inflammatory responses. nih.govnih.gov Studies show that all three endothelin isoforms, including ET-2, can significantly enhance the synthesis of key inflammatory mediators such as prostaglandin (B15479496) E2 and nitric oxide in glial cells, suggesting a role in neuroinflammation. nih.gov This effect is mediated through both ETA and ET-B receptors. nih.gov

In a model of acute lung injury, the absence of the ET-2 gene was shown to reduce the pro-neutrophilic inflammatory response. nih.gov This protective effect was linked to the suppression of the IFNγ/STAT1/IL-1β/NFκB signaling cascade. nih.gov Endothelins can also reinforce inflammatory processes by stimulating enzymes like phospholipase A2, which leads to the production of other potent inflammatory mediators. finsnes.no This body of evidence establishes ET-2 as an important peptide in the complex network of inflammatory signaling.

Table 3: Inflammatory Mediators and Pathways Modulated by Endothelin 2

| Mediator/Pathway | System/Cell Type | Effect of ET-2 | Source |

|---|---|---|---|

| Prostaglandin E2 | Glial Cells | Enhanced synthesis | nih.gov |

| Nitric Oxide | Glial Cells | Enhanced synthesis | nih.gov |

| IFNγ/STAT1/IL-1β/NFκB Pathway | Lungs (in vivo model) | ET-2 promotes this pro-inflammatory signaling cascade. | nih.gov |

| Phospholipase A2 | General | Activation, leading to downstream inflammatory mediators. | finsnes.no |

Other Developmental Functions (e.g., Lung Development)

Endothelin 2 plays a significant role in the development and maintenance of lung structure. nih.gov Studies in mice have shown that the deletion of the Edn2 gene results in histological abnormalities in the lungs after birth. nih.gov Furthermore, conditional deletion of Edn2 in adult mice leads to similar, though less severe, structural and functional lung abnormalities, highlighting its importance not only for development but also for maintaining lung integrity throughout life. jci.orgkobe-u.ac.jp In the developing human lung, endothelin immunoreactivity and mRNA have been primarily localized in pulmonary endocrine cells. nih.gov The density of these endothelin-producing cells is highest during fetal life and decreases after birth, suggesting a role in growth regulation within the developing lung. nih.gov While ET-1 is primarily expressed in the lung mesenchyme, ET-2 has been identified in the lung epithelium. kobe-u.ac.jp Research indicates that epithelial-derived ET-2 may have a protective role against pulmonary fibrosis. kobe-u.ac.jp

| Developmental Process | Key Findings | Species Studied |

| Lung Development | Deletion of the Edn2 gene leads to histological abnormalities and emphysematous structural changes. nih.govjci.org | Mouse |

| Lung Maintenance | Conditional deletion of Edn2 in adult mice results in structural and functional abnormalities. jci.orgkobe-u.ac.jp | Mouse |

| Cellular Localization | Expressed in pulmonary endocrine cells and airway epithelium in the developing human lung. nih.gov | Human |

General Cellular Processes: Cell Proliferation and Differentiation

Endothelin 2 is a significant modulator of cell proliferation and differentiation in various tissues. ontosight.aiabcam.com Its signaling can influence cell growth and specialization, often through the MAPK/ERK pathway. abcam.com

In the context of reproductive physiology, EDN2 is transiently expressed in the granulosa cells of periovulatory follicles. nih.govoup.com Studies in bovine granulosa cells have shown that EDN2 can induce cell proliferation and differentiation, processes that are characteristic of the developing corpus luteum. oup.com This suggests that EDN2, triggered by factors like luteinizing hormone (LH) and hypoxia, facilitates corpus luteum formation by promoting the growth and specialization of these cells. oup.com

Furthermore, endothelins, including EDN2, are potent stimulators of melanoblast proliferation and differentiation. cdnsciencepub.com In the development of neural crest-derived melanocytes, endothelin signaling through the endothelin B receptor is crucial for the generation of both early melanoblasts and pigmented cells. cdnsciencepub.combiologists.com

In pathological contexts, such as cancer, EDN2 has also been implicated in cell proliferation. For instance, in breast tumor cells, EDN2 can act as a chemoattractant and promote invasion, processes linked to cell proliferation and migration. aacrjournals.org This action involves signaling through both endothelin receptors and a p42/p44 mitogen-activated protein kinase (MAPK)-mediated pathway. aacrjournals.org

| Cellular Process | Tissue/Cell Type | Research Finding |

| Cell Proliferation | Bovine Granulosa Cells | EDN2 induces cell proliferation, contributing to corpus luteum formation. oup.com |

| Cell Differentiation | Bovine Granulosa Cells | EDN2 promotes the differentiation of granulosa cells. oup.com |

| Cell Proliferation | Mouse Melanoblasts | Endothelins stimulate the proliferation of melanoblasts. cdnsciencepub.com |